molecular formula C24H24ClFN6O2 B10868239 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10868239
M. Wt: 482.9 g/mol
InChI Key: KYEMIBZODDZGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorobenzyl group, along with a purine core that is dimethylated at positions 1 and 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 3-chlorophenyl group.

    Introduction of the 4-Fluorobenzyl Group: The resulting intermediate is further reacted with 4-fluorobenzyl bromide under similar conditions to introduce the 4-fluorobenzyl group.

    Formation of the Purine Core: The final step involves the cyclization of the intermediate with a suitable purine precursor, such as 6-chloropurine, under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques, such as continuous flow synthesis and automated reactors, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as binding to specific receptors or enzymes, and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:

    8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 4-fluorobenzyl group, which may affect its biological activity and chemical properties.

    8-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains a 4-fluorophenyl group instead of a 3-chlorophenyl group, which may influence its binding affinity and selectivity for molecular targets.

    8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Substitutes the 4-fluorobenzyl group with a 4-methylbenzyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClFN6O2

Molecular Weight

482.9 g/mol

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H24ClFN6O2/c1-28-21-20(22(33)29(2)24(28)34)32(15-16-6-8-18(26)9-7-16)23(27-21)31-12-10-30(11-13-31)19-5-3-4-17(25)14-19/h3-9,14H,10-13,15H2,1-2H3

InChI Key

KYEMIBZODDZGIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.